

Cilliobrevin D batch variability and quality control checks

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Compound of Interest

Compound Name: Cilliobrevin D

Cat. No.: B12431035

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Technical Support Center: Ciliobrevin D Optimization & QC

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Ciliobrevin D (Cytoplasmic Dynein Inhibitor) Batch Variability & Quality Control

Welcome to the Ciliobrevin D Technical Hub

You are likely here because your dynein inhibition experiments are showing inconsistent results between batches, or you are establishing a new assay and need to validate the compound's integrity. Ciliobrevin D is a specific, reversible small-molecule inhibitor of the AAA+ ATPase motor cytoplasmic dynein.^{[1][2]} However, its chemical nature (a benzoyl dihydroquinazolinone derivative) makes it susceptible to solubility issues and isomerization, which can drastically shift its IC50.

This guide is not a generic manual. It is a troubleshooting system designed to isolate variables—from the chemical state of the powder to the biological readout.

Part 1: Chemical Integrity & Solubility (Pre-Experiment)

The Problem: "My stock solution is cloudy," or "The compound precipitated upon addition to media."

The Science: Ciliobrevin D is highly hydrophobic. Its solubility is critically dependent on the "dryness" of your DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) will cause immediate precipitation or micro-crystallization that is often invisible to the naked eye but sufficient to drop the effective concentration below the IC50.

QC Protocol 1: The "Dry-Solvent" Drop Test

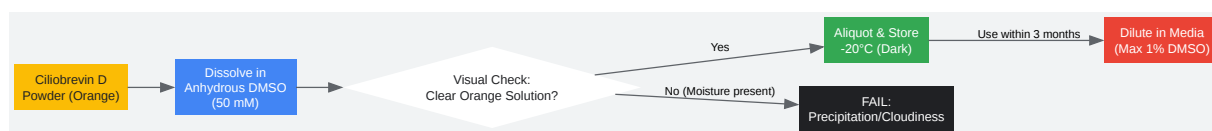
Before treating cells, validate your stock solution.

- Visual Inspection: The powder should be an orange/yellow solid. Dark brown or gummy texture indicates moisture contamination or degradation.
- Solvent Standard: Use anhydrous DMSO (stored over molecular sieves) for the master stock.
- The Test:
 - Prepare a 50 mM stock in anhydrous DMSO.[\[3\]](#)
 - Dilute 1:100 into PBS (final 500 μ M).
 - Pass: Solution remains clear or slightly opalescent but uniform.
 - Fail: Visible particulates or rapid sedimentation.

Data Table: Solubility Limits

Solvent	Max Solubility	Stability (Stock)	Notes
Anhydrous DMSO	~20–25 mg/mL (~50 mM)	3 months @ -20°C	Preferred. Thaw at RT, not 37°C.
Ethanol	< 1 mg/mL	Unstable	Do not use.
Water/PBS	Insoluble	Immediate use only	Must dilute from DMSO stock.

Diagram: Solubilization & Storage Workflow



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Caption: Critical workflow for solubilization. Note that moisture in DMSO is the primary cause of batch failure.

Part 2: Functional Potency (The "IC50 Shift")

The Problem: "Batch A worked at 20 μM , but Batch B requires 50 μM to see spindle defects."

The Science: Ciliobrevin D targets the AAA+ ATPase domain of dynein.^{[2][4][5]} Impurities (often synthesis byproducts or cis isomers) may not bind the ATPase pocket effectively. A shift in IC50 suggests the effective molarity of the active isomer is lower than calculated.

QC Protocol 2: The Microtubule Gliding Assay (Gold Standard)

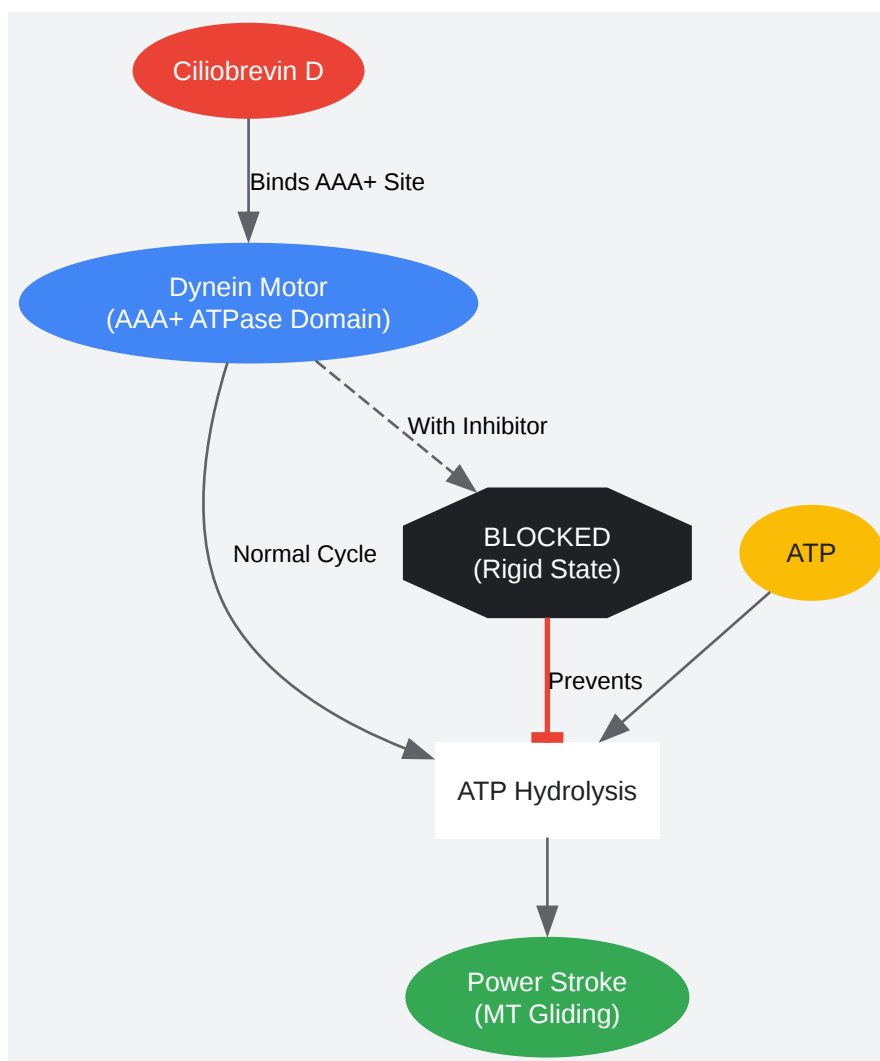
If you suspect a bad batch, you must validate ATPase inhibition in vitro, independent of cell permeability issues.

- Setup: Purify cytoplasmic dynein (or use a commercial kinesin-free prep).
- Substrate: Taxol-stabilized fluorescent microtubules.
- Reaction:
 - Control: Dynein + ATP + Microtubules (MTs move).
 - Test: Add Ciliobrevin D (Titrate 10, 20, 50 μM).
- Readout: Measure MT velocity via TIRF microscopy.
- Acceptance Criteria:

- IC50: Should be 15–20 μM for Ciliobrevin D (Firestone et al., 2012).
- Note: If IC50 > 40 μM , the batch is degraded or impure.

FAQ: Why not just use Western Blot? Answer: Ciliobrevin D inhibits activity, not expression. Western blots will show normal dynein levels even if the drug is working perfectly. You must measure function (spindle morphology or ATPase activity).

Diagram: Mechanism of Action



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Caption: Ciliobrevin D competes for the ATP binding site on the AAA+ domain, preventing the hydrolysis cycle required for the power stroke.[6]

Part 3: Troubleshooting Biological Anomalies

The Problem: "I see cell death before I see dynein inhibition."

The Science: High concentrations (>50 μM) of Ciliobrevin D can cause off-target cytotoxicity or precipitate on the cell surface. Furthermore, Ciliobrevin D inhibits both Dynein 1 (cytoplasmic) and Dynein 2 (intraflagellar transport).

Troubleshooting Matrix

Observation	Probable Cause	Corrective Action
Crystals on cells	Drug precipitated in media.	Pre-warm media to 37°C before adding drug. Vortex immediately. Do not exceed 100 μM .
No Spindle Defect	Drug degradation (Hydrolysis).	Check HPLC purity. If <95%, discard. Ensure stock was stored at -20°C.
High Toxicity	DMSO toxicity or off-target. ^[7]	Include a "Vehicle Control" (DMSO only) at the same % v/v. Keep DMSO < 0.5%.
Inconsistent IC50	Batch variability (Isomers).	Request Certificate of Analysis (CoA) specifically checking for cis/trans ratio.

References

- Firestone, A. J., et al. (2012). "Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein."^[2]^[7] Nature, 484(7392), 125–129.^[2]^[7] [\[Link\]](#)
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- Sainath, R., & Gallo, G. (2015). "The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons." PLOS ONE, 10(6), e0130681. [\[Link\]](#)

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